molecular formula C26H29N3O3S B2866469 N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 690643-80-2

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2866469
CAS No.: 690643-80-2
M. Wt: 463.6
InChI Key: WGHPVQBOFUCPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a benzenesulfonamide derivative featuring a 2,5-dimethyl-substituted aromatic ring and a 4-benzylpiperazine moiety linked via a carbonyl group. The sulfonamide group (-SO₂NH₂) is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase) due to its zinc-binding capacity .

Properties

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-20-8-9-21(2)25(18-20)33(31,32)27-24-12-10-23(11-13-24)26(30)29-16-14-28(15-17-29)19-22-6-4-3-5-7-22/h3-13,18,27H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHPVQBOFUCPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base to form 1-benzylpiperazine . This intermediate is then reacted with 4-nitrobenzoyl chloride to yield N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-4-nitrobenzamide. The nitro group is subsequently reduced to an amine, followed by sulfonation with 2,5-dimethylbenzenesulfonyl chloride to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions, such as hydrogenation, can be employed to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function and stability. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Key Observations:

  • Sulfonamide Backbone : All compounds share the sulfonamide group, critical for hydrogen bonding and enzyme interactions. The target compound’s 2,5-dimethyl groups reduce polarity compared to hydroxylated analogs (), impacting solubility and membrane permeability .
  • Carbonyl vs.
  • Aromatic Substitutions : Halogenated () and hydroxylated () analogs prioritize electronic effects (e.g., hydrogen bonding), whereas the target’s dimethyl groups enhance steric hindrance, possibly reducing off-target binding .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The benzylpiperazine group increases logP compared to hydroxylated () or halogenated () analogs, suggesting improved CNS penetration but reduced aqueous solubility.
  • Metabolic Stability : The 2,5-dimethyl groups may slow oxidative metabolism compared to unsubstituted phenyl rings (), extending half-life.

Biological Activity

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities. Its structure features a piperazine ring, a benzyl group, and a sulfonamide moiety, which suggest diverse pharmacological properties. This article aims to provide a comprehensive analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Formula

  • Molecular Formula : C26H29N3O3S
  • CAS Number : 690643-80-2

Structural Features

The compound consists of:

  • A piperazine ring , which is known for its role in various pharmacological activities.
  • A benzyl group that enhances lipophilicity and may influence receptor interactions.
  • A sulfonamide group , which is often associated with antibacterial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can inhibit carbonic anhydrase enzymes, while the piperazine ring may modulate neurotransmitter receptors.

Therapeutic Potential

Research indicates that this compound may exhibit:

  • Antitumor Activity : Preliminary studies suggest it could inhibit tumor cell proliferation. For instance, derivatives with similar structures have shown IC50 values ranging from 34 to 100 µM against various cancer cell lines .
  • Antimicrobial Properties : The sulfonamide component is traditionally linked to antibacterial effects, suggesting potential applications in treating infections.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar piperazine and sulfonamide structures can effectively inhibit cell migration and induce apoptosis in cancer cells. For example:

  • In studies involving U-87 MG and MDA-MB 231 cells, certain derivatives exhibited significantly lower migration rates compared to standard treatments like Abraxane (ABZ) .

Study 1: Antitumor Activity

A recent study evaluated the cytotoxic effects of several piperazine derivatives on breast cancer cell lines. The most active derivative showed an IC50 value of approximately 38 µM, indicating promising antitumor efficacy compared to traditional chemotherapeutics .

Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. Results indicated that compounds similar to this compound displayed significant activity against Gram-positive bacteria, supporting their potential use as antibiotics .

Table 1: Biological Activity Summary

Activity TypeDescriptionIC50 (µM)
AntitumorInhibition of cell proliferation34 - 100
AntimicrobialActivity against Gram-positive bacteriaVaries by compound
Enzyme InhibitionInhibition of carbonic anhydraseSpecific to structure

Table 2: Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
N-[4-(4-benzylpiperazine...U-87 MG38.29
Abraxane (ABZ)U-87 MG40.59
Piperazine DerivativeMDA-MB 23134.31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.